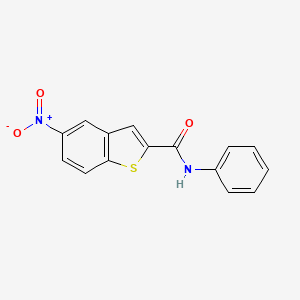

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-15(16-11-4-2-1-3-5-11)14-9-10-8-12(17(19)20)6-7-13(10)21-14/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJQBULWAVUUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the nitration of N-phenyl-1-benzothiophene-2-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: Formation of 5-amino-N-phenyl-1-benzothiophene-2-carboxamide.

Substitution: Formation of substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Anti-Cancer Activity

5-Nitro-N-phenyl-1-benzothiophene-2-carboxamide has demonstrated promising anti-cancer properties in several studies. Its mechanism of action involves the inhibition of key enzymes and pathways associated with tumor growth.

- Case Study: Colon Cancer

Research indicates that compounds similar to 5-nitro derivatives have shown efficacy against colon cancer. For instance, a study found that related compounds inhibited tumor growth in xenograft mouse models, achieving a tumor inhibition rate of approximately 53.7% . The compounds were noted for their ability to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by blocking the NF-κB/IκB pathway, which regulates cancer cell survival and proliferation .

Anti-Inflammatory Properties

The compound also functions as a cyclooxygenase-2 (COX-2) inhibitor, making it relevant in the treatment of inflammatory diseases. COX-2 is an enzyme that plays a crucial role in the inflammatory process.

- Mechanism of Action

By inhibiting COX-2, this compound can reduce the production of prostaglandins, thus alleviating pain and inflammation associated with various conditions . This property positions it as a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-Malarial Activity

Research has indicated that benzothiophene carboxamide compounds can act as PfENR inhibitors, which are crucial for malaria treatment. The PfENR enzyme is essential for the survival of the malaria parasite during its liver stage.

- Case Study: Malaria Treatment

Studies have shown that benzothiophene derivatives exhibit potent anti-malarial activity by targeting both the liver and erythrocytic stages of the parasite . These compounds could provide new avenues for malaria treatment, especially in regions where resistance to existing drugs is prevalent.

Future Directions and Research Needs

While significant progress has been made in understanding the applications of this compound, further research is needed to explore:

-

Enhanced Bioavailability

Improving the solubility and bioavailability of this compound could enhance its therapeutic efficacy, especially in clinical settings. -

Combination Therapies

Investigating its use in combination with other therapeutic agents may yield synergistic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on nitro-substituted thiophene carboxamide derivatives, which share functional and structural similarities with the target compound. Key differences lie in the substitution patterns and attached heterocycles, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences: The target compound’s benzothiophene core distinguishes it from Compounds 9 and 10, which are based on a simpler thiophene ring. Substituent variations significantly impact activity. For example, Compound 9’s 4-fluorophenyl-thiazole group introduces hydrophobicity and electron-withdrawing effects, while Compound 10’s dimethylaminomethyl group adds basicity and solubility .

The nitro group is hypothesized to contribute to redox-mediated mechanisms, a feature shared with the target compound . The phenyl group in the target compound’s carboxamide may reduce metabolic instability compared to the thiazole rings in Compounds 9 and 10, which could influence pharmacokinetics.

Synthesis and Availability: Compound 9 was commercially sourced (Enamine HTS collection), whereas Compound 10 required multi-step synthesis from specialized precursors like 5-[(dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine .

Limitations and Notes

- Evidence Gaps: No direct data on the target compound’s activity or synthesis were found in the provided sources. Comparisons are inferred from structurally related nitrothiophene carboxamides.

- Relevance of Other Compounds : Benzathine benzylpenicillin () and acetamide/sulfonamide derivatives () are pharmacologically distinct and excluded from this analysis due to structural dissimilarity.

- Functional Insights : The nitro group and carboxamide moiety are critical for bioactivity across analogs, but further studies are needed to elucidate the target compound’s specific interactions.

Biological Activity

5-Nitro-N-phenyl-1-benzothiophene-2-carboxamide (C15H10N2O3S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a nitro group and a phenyl substituent, which influences its biological activity. Its molecular weight is approximately 286.31 g/mol, and it is classified under the category of benzothiophene derivatives.

Research indicates that this compound exhibits various mechanisms of action, including:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation .

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains and parasites, making it a candidate for further exploration in infectious disease treatment .

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, comparable to established chemotherapeutics.

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown promise against malaria parasites. In vivo studies using murine models demonstrated significant reductions in parasitemia levels when treated with this compound . The following table illustrates the survival rates of treated mice:

| Treatment Group | Dosage (mg/kg) | Survival Days |

|---|---|---|

| Control | - | 6 |

| Compound Treatment | 5 | 24 |

| Compound Treatment | 10 | 20 |

| Compound Treatment | 2.5 | 18 |

These findings highlight the compound's potential as an effective antimalarial agent.

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on human hepatoma cells (SMMC-7721). The compound induced apoptosis through activation of intrinsic pathways, leading to cell cycle arrest at the G0/G1 phase. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study: Antimalarial Activity

In a model of experimental cerebral malaria using C57BL/6 mice, treatment with the compound significantly delayed the onset of symptoms such as hypothermia and ataxia compared to controls. Mice treated with higher doses exhibited extended survival times and improved clinical outcomes, suggesting a protective effect against severe malaria manifestations .

Q & A

Q. What are standard synthetic protocols for 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

A common approach involves reacting 5-nitro-1-benzothiophene-2-carbonyl chloride with substituted anilines in aprotic solvents like acetonitrile under reflux (60–80°C) for 1–2 hours . Optimization can include solvent selection (e.g., dichloromethane for faster kinetics) and stoichiometric ratios (1:1.2 molar ratio of carbonyl chloride to amine to ensure complete conversion). Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity.

Table 1: Example Reaction Conditions

| Parameter | Typical Range |

|---|---|

| Solvent | Acetonitrile, DCM |

| Temperature | 60–80°C |

| Reaction Time | 1–2 hours |

| Purification Method | Recrystallization |

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% target peak area) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .

- ¹H NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm and absence of unreacted aniline peaks .

Advanced Research Questions

Q. What crystallographic insights exist for this compound derivatives, and how do structural parameters influence reactivity?

X-ray crystallography of analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) reveals dihedral angles between the benzothiophene and phenyl rings of 8.5–13.5°, which affect conjugation and supramolecular interactions . Non-covalent interactions (e.g., C–H⋯O and C–H⋯S) dominate crystal packing, influencing solubility and stability.

Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Dihedral Angle | 8.5–13.5° |

| Dominant Interactions | C–H⋯O, C–H⋯S |

| Space Group | Monoclinic (P2₁/c) |

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electron-withdrawing effects of the nitro group, which polarize the carboxamide moiety and enhance hydrogen-bonding capacity . Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

Q. What experimental strategies resolve contradictions in reported reaction yields for nitro-substituted benzothiophene carboxamides?

- Factorial Design : Systematically vary factors (e.g., temperature, solvent polarity) to identify critical parameters .

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to detect intermediates (e.g., acyl chloride hydrolysis) that reduce yields .

- Controlled Atmosphere : Use inert gas (N₂) to prevent oxidation of nitro groups during synthesis .

Methodological Challenges

Q. What are best practices for characterizing weak intermolecular interactions in solid-state structures?

Combine:

- SC-XRD : Resolve C–H⋯O/S distances (2.5–3.0 Å) and angles (>120°) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H contacts ~15% of surface area).

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency.

Q. How can researchers optimize solvent-free or green synthesis routes for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.